
3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxoisochroman-4-yl benzoate is an organic compound that belongs to the class of isochroman derivatives It is characterized by the presence of a benzoate group attached to the 4-position of the isochroman ring, which also contains a keto group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxoisochroman-4-yl benzoate typically involves the condensation of isochroman-4-one with benzoic acid or its derivatives. One common method is the esterification reaction, where isochroman-4-one is reacted with benzoic acid in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 3-Oxoisochroman-4-yl benzoate can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Oxoisochroman-4-yl benzoate undergoes various chemical reactions, including:
Oxidation: The keto group at the 3-position can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can also be reduced to form alcohols or other reduced products.
Substitution: The benzoate group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
3-Oxoisochroman-4-yl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Oxoisochroman-4-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The keto group at the 3-position can participate in hydrogen bonding or other interactions with active sites, influencing the compound’s biological activity. Additionally, the benzoate group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Isochroman-4-one: Lacks the benzoate group but shares the isochroman core structure.
Benzyl benzoate: Contains a benzoate group but lacks the isochroman ring.
3-Hydroxyisochroman-4-yl benzoate: Similar structure but with a hydroxyl group instead of a keto group.
Uniqueness
3-Oxoisochroman-4-yl benzoate is unique due to the presence of both the isochroman ring and the benzoate group, which confer distinct chemical and biological properties
Properties
CAS No. |
87532-15-8 |
|---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
(3-oxo-1,4-dihydroisochromen-4-yl) benzoate |
InChI |
InChI=1S/C16H12O4/c17-15(11-6-2-1-3-7-11)20-14-13-9-5-4-8-12(13)10-19-16(14)18/h1-9,14H,10H2 |
InChI Key |
OYUGHQHTJVACTP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(C(=O)O1)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


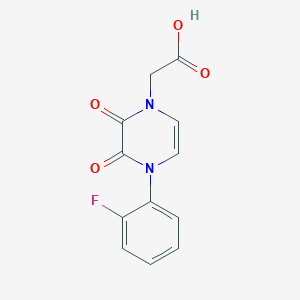

![ethyl 2-[2-methoxy-6-[(Z)-methoxyiminomethyl]phenoxy]acetate](/img/structure/B11854786.png)
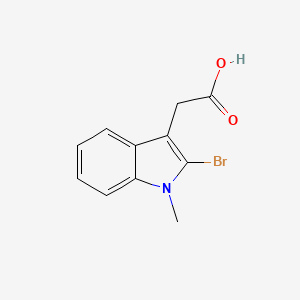
![1-{2-(Prop-1-en-2-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B11854806.png)
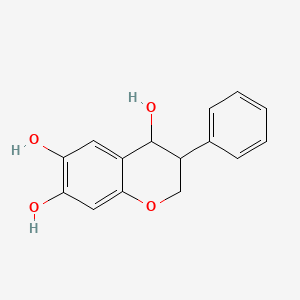
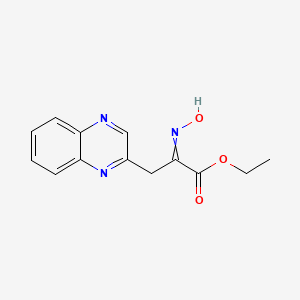
![6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B11854827.png)
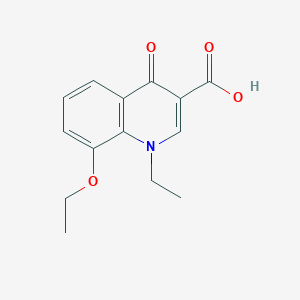
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11854841.png)
![9-(Benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11854842.png)

amino}oxetane-3-carboxylic acid](/img/structure/B11854864.png)
![3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11854865.png)
